7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Overview
Description
7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic organic compound that belongs to the family of benzo[b]thiazine. It has a molecular formula of C8H8N2O2S and a molecular weight of 196.23 g/mol .
Molecular Structure Analysis
The molecular structure of 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine can be represented by the SMILES string:C1CSC2=C(N1)C=CC(=C2)N+[O-]
. Physical And Chemical Properties Analysis
7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a solid compound . It has a molecular weight of 196.23 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS Number: 69373-37-1) is a compound with the empirical formula C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol . It features a fused benzothiazine ring system with a nitro group at position 7. Here’s a brief overview of its properties:
- Synthesis : It can be synthesized via a one-pot, three-component reaction involving 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones catalyzed by 1,4-diazabibicyclo[2.2.2]octane (DABCO) .
Biological and Pharmacological Applications
a. Anticancer Potential: Research suggests that derivatives of 7-nitrobenzo[b][1,4]thiazine exhibit cytotoxic activity against cancer cell lines . These compounds could serve as potential leads for developing novel anticancer agents.
properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,4-benzothiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOAYUPAESYAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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